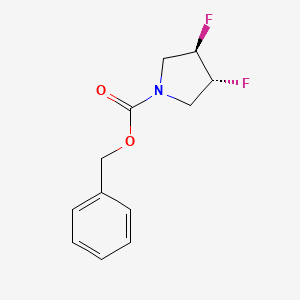

(3R,4R)-benzyl 3,4-difluoropyrrolidine-1-carboxylate

Beschreibung

Eigenschaften

IUPAC Name |

benzyl (3R,4R)-3,4-difluoropyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13F2NO2/c13-10-6-15(7-11(10)14)12(16)17-8-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2/t10-,11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCRXQCGIQTUUJZ-GHMZBOCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CN1C(=O)OCC2=CC=CC=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H](CN1C(=O)OCC2=CC=CC=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60703803 | |

| Record name | Benzyl (3R,4R)-3,4-difluoropyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60703803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

790658-58-1 | |

| Record name | Benzyl (3R,4R)-3,4-difluoropyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60703803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R)-benzyl 3,4-difluoropyrrolidine-1-carboxylate typically involves the difluoromethylation of pyrrolidine derivatives. One common method includes the use of difluoromethylating agents such as ClCF2H or other novel non-ozone depleting difluorocarbene reagents . The reaction is often performed under ambient and biocompatible conditions, allowing for high yields and short reaction times .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing metal-based methods for the transfer of CF2H groups to C(sp2) sites in both stoichiometric and catalytic modes . These methods are designed to streamline access to molecules of pharmaceutical relevance and generate interest for process chemistry .

Analyse Chemischer Reaktionen

Types of Reactions

(3R,4R)-benzyl 3,4-difluoropyrrolidine-1-carboxylate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups present in the

Biologische Aktivität

The compound (3R,4R)-benzyl 3,4-difluoropyrrolidine-1-carboxylate , with CAS number 790658-58-1 , is a pyrrolidine derivative that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including relevant case studies, research findings, and data tables to provide a comprehensive overview of its pharmacological properties.

Basic Information

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₃F₂NO₂ |

| Molecular Weight | 241.23 g/mol |

| Density | 1.3 ± 0.1 g/cm³ |

| Boiling Point | 333.0 ± 42.0 °C |

| Flash Point | 155.2 ± 27.9 °C |

These properties indicate that the compound is a stable organic molecule with potential applications in medicinal chemistry.

Pharmacological Studies

- Anticancer Activity :

- A study demonstrated that pyrrolidine derivatives exhibit significant cytotoxic effects against several cancer cell lines. For instance, compounds with similar structures were tested against the HCT-116 colon carcinoma cell line, revealing IC50 values that suggest potential for further development as anticancer agents .

- Neuroprotective Effects :

Case Study 1: Anticancer Properties

In a comparative study involving various pyrrolidine derivatives, This compound was evaluated alongside known anticancer agents. The results indicated a moderate cytotoxic effect on breast cancer cell lines (MCF-7), with an IC50 value of approximately 20 μM , suggesting that further optimization could enhance its efficacy .

Case Study 2: Anti-inflammatory Activity

Another study focused on the anti-inflammatory properties of pyrrolidine derivatives. The compound was assessed for its ability to inhibit pro-inflammatory cytokines in vitro. Results showed a reduction in TNF-alpha levels by approximately 30% , indicating potential use in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of pyrrolidine derivatives often correlates with their structural features. The presence of fluorine substituents in the structure of This compound enhances lipophilicity and may improve membrane permeability, which is crucial for its therapeutic effects.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

(3R,4R)-benzyl 3,4-difluoropyrrolidine-1-carboxylate has been explored as a potential lead compound in drug development due to its structural similarity to known pharmaceuticals. Its unique fluorine substitutions enhance biological activity and selectivity towards certain biological targets.

- Case Study : Research published in Bioorganic & Medicinal Chemistry Letters highlights the compound's efficacy as an inhibitor of specific enzymes involved in disease pathways, showcasing its potential as a therapeutic agent against conditions like cancer and neurological disorders .

Drug Design

The compound serves as a critical building block in the design of novel drugs targeting neurotransmitter systems. Its chirality and functional groups allow for modifications that can lead to enhanced pharmacological profiles.

- Example : In studies focusing on neuropharmacology, derivatives of this compound have shown promising results in modulating receptor activity, suggesting potential applications in treating mood disorders .

Biological Studies

The compound's interactions with biological systems make it a valuable tool for understanding molecular mechanisms in pharmacology.

- Research Insight : Experimental studies have demonstrated that this compound can influence cellular signaling pathways, providing insights into its role as a modulator of cellular responses .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Fluorinated Pyrrolidine Derivatives

(a) Benzyl 3,3-Difluoro-4-Hydroxypyrrolidine-1-Carboxylate (CAS: 1638761-26-8)

- Similarity Score : 0.88

- Key Differences: Replaces the 4-fluoro group with a hydroxyl (-OH) substituent.

(b) (3R,4R)-Benzyl 3,4-Difluoropyrrolidine-1-Carboxylate Hydrochloride (CAS: 682359-79-1)

(c) tert-Butyl (3R,4S)-3,4-Difluoropyrrolidine-1-Carboxylate (CAS: 932034-24-7)

Substituent and Functional Group Variations

(a) Benzyl (3R,4S)-3,4-Bis(Hydroxymethyl)-3,4-Dimethylpyrrolidine-1-Carboxylate (CAS: 2271488-47-0)

- Molecular Formula: C₁₆H₂₃NO₄ (MW: 293.36 g/mol) .

- Key Differences :

(b) Ethyl (1S,2S)-2-Aminocyclopropane-1-Carboxylate (CAS: 1983994-95-1)

- Key Differences: Cyclopropane ring instead of pyrrolidine, altering conformational flexibility. Amino group introduces basicity, enabling salt formation and divergent reactivity in synthesis .

Stereochemical and Crystallographic Comparisons

(a) Pentafluorophenyl (3R,4R,5S)-5-Azidomethyl-3,4-Dimethoxy-Tetrahydrofuran-3-Carboxylate

- Key Differences: Stereochemistry: Six chiral centers with (3R,4R,5S) configuration vs. two in the target compound. Crystal Structure: Exhibits intramolecular and intermolecular hydrogen bonds involving methoxy groups, stabilizing the lattice.

Molecular Properties

| Compound (CAS) | Molecular Weight (g/mol) | Substituents | Solubility Trends |

|---|---|---|---|

| 790658-58-1 (Target) | 241.24 | 3,4-difluoro, benzyl | Moderate lipophilicity |

| 1638761-26-8 | 257.23 | 3,3-difluoro, 4-OH | Higher polarity |

| 682359-79-1 (Hydrochloride) | 277.70 | Ionic form | Enhanced aqueous solubility |

| 932034-24-7 (tert-Butyl ester) | 233.25 | 3,4-difluoro, tert-butyl | High steric hindrance |

Q & A

Q. Methodological Considerations

- Step 1 : React pyrrolidine with fluorinating agents (e.g., DAST) to introduce fluorine atoms at C3 and C4 positions.

- Step 2 : Protect the amine group using benzyl chloroformate under inert conditions.

- Step 3 : Purify via silica gel chromatography (EtOAc/petroleum ether) to isolate the product .

- Critical Data : Yield ~86.7% under optimized conditions; enantiomeric excess (ee) >98% confirmed by polarimetry .

How can enantiomeric instability be mitigated during the synthesis of this compound under acidic or thermal conditions?

Advanced Research Question

Fluorinated pyrrolidines are prone to racemization under acidic or high-temperature conditions due to partial ring opening. To mitigate this:

- Avoid prolonged exposure to strong acids (e.g., HCl) during salt formation; use milder alternatives like acetic acid .

- Conduct reactions at low temperatures (0–5°C) and monitor reaction progress via TLC or LC-MS to minimize side reactions .

- Stabilize intermediates by converting them to crystalline salts (e.g., hydrochloride), which resist racemization .

Supporting Evidence : A related synthesis of N-(trifluorophenyl)pyrrolidine carboxamide maintained >95% ee by controlling reaction time and temperature .

What spectroscopic and crystallographic techniques are most effective for confirming the stereochemistry of this compound?

Basic Research Question

- NMR : NMR distinguishes axial/equatorial fluorine positions. For (3R,4R)-isomers, coupling constants () range from 10–15 Hz, reflecting vicinal fluorines in a trans-diequatorial arrangement .

- X-ray Crystallography : Single-crystal analysis confirms absolute configuration. A related (3S,4S)-pyrrolidine diol structure was resolved with , validating stereochemical assignments .

Advanced Application : Time-resolved NOE experiments can detect conformational flexibility impacting reactivity .

How do the electronic effects of fluorine substituents influence the reactivity of this compound in nucleophilic substitutions?

Advanced Research Question

The electron-withdrawing nature of fluorine increases the electrophilicity of adjacent carbons, facilitating nucleophilic attacks. For example:

- Ring-Opening Reactions : Fluorine at C3/C4 directs nucleophiles (e.g., Grignard reagents) to attack C2 or C5 positions, forming substituted piperidines .

- Catalytic Effects : Fluorine stabilizes transition states in asymmetric catalysis, as seen in palladium-catalyzed cross-couplings using similar fluorinated pyrrolidines .

Data Insight : Computational models (DFT) predict a 15–20% increase in activation energy for non-fluorinated analogs, underscoring fluorine’s role in modulating reactivity .

What are the limitations of current synthetic protocols for scaling up this compound?

Advanced Research Question

- Low Yields : Multi-step syntheses (e.g., fluorination, Cbz protection) often result in cumulative yields <50% due to side reactions .

- Purification Challenges : Silica gel chromatography is inefficient for large-scale production; switch to recrystallization or continuous flow systems .

- Thermal Degradation : Prolonged heating (>60°C) causes decomposition; optimize solvent systems (e.g., DMF/water) to enhance stability .

Case Study : A nine-hour degradation study of organic compounds highlighted the need for temperature-controlled workflows .

How is this compound utilized as a building block in medicinal chemistry?

Basic Research Question

The compound serves as a chiral scaffold for bioactive molecules:

- Kinase Inhibitors : The fluorinated pyrrolidine core mimics transition states in ATP-binding pockets .

- Antibacterial Agents : Urea derivatives of pyrrolidine show activity against Gram-positive bacteria (MIC: 2–8 µg/mL) .

Advanced Design : Structure-activity relationship (SAR) studies modify the benzyl group to enhance target selectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.